molecular formula C12H16O2S B7939288 3-(2-Methoxy-5-methylphenyl)thiolan-3-ol

3-(2-Methoxy-5-methylphenyl)thiolan-3-ol

Cat. No.: B7939288
M. Wt: 224.32 g/mol
InChI Key: HJLKEYNCINIPEC-UHFFFAOYSA-N
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Description

3-(2-Methoxy-5-methylphenyl)thiolan-3-ol is a sulfur-containing heterocyclic compound featuring a thiolane (tetrahydrothiophene) ring substituted with a methoxy-methylphenyl group at the 3-position.

Properties

IUPAC Name

3-(2-methoxy-5-methylphenyl)thiolan-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O2S/c1-9-3-4-11(14-2)10(7-9)12(13)5-6-15-8-12/h3-4,7,13H,5-6,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJLKEYNCINIPEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)C2(CCSC2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Key Structural Differences :

  • Thiolan-3-ol : Contains a sulfur atom in the thiolane ring, enhancing lipophilicity compared to purely oxygenated analogs. The hydroxyl group at the 3-position may facilitate hydrogen bonding.
  • Propanol Derivative: Features a linear propanol chain with two aromatic substituents (phenyl and methoxy-methylphenyl), increasing steric bulk and polarity.
  • Propanoic Acid Derivative: Substituted with a carboxylic acid group, significantly increasing polarity and aqueous solubility compared to the thiolan-3-ol .

Physicochemical Properties

Lipophilicity

  • Thiolan-3-ol : Predicted LogP ~2.5–3.0 (estimated based on thiolane analogs), indicating moderate lipophilicity suitable for membrane permeability.
  • Propanol Derivative: LogP ~3.5 (estimated), higher due to the phenyl group and hydroxyl group.
  • Propanoic Acid Derivative: LogP 2.44 (experimental), reduced due to the ionizable carboxylic acid group .

Solubility

  • Thiolan-3-ol: Likely soluble in polar aprotic solvents (DMF, DMSO) and alcohols, similar to the propanoic acid analog .
  • Propanol Derivative: Soluble in dichloromethane (as a 50% solution) and ethanol, reflecting moderate polarity .

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